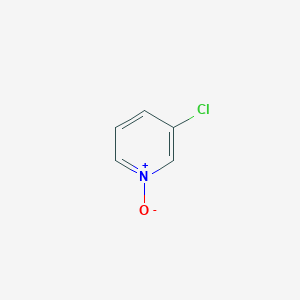

3-Chloropyridine 1-oxide

Descripción general

Descripción

3-Chloropyridine 1-oxide is a derivative of pyridine . It is used as a pharmaceutical intermediate and can be used to produce 3-chloro-pyridine-1-oxide . It is a colorless liquid that is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Chloropyridine 1-oxide involves several methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

Molecular Structure Analysis

3-Chloropyridine 1-oxide has a molecular formula of C5H4ClNO . It contains a total of 12 bonds; 8 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .

Chemical Reactions Analysis

The chemical reactions of 3-Chloropyridine 1-oxide involve the addition of nucleophiles to 2-Chloropyridine, transforming the heterocycle into pyridine derivatives with the second and fourth carbons replaced . Another reaction involves the conversion of 3-aminopyridine with a mixture of hydrogen chloride and hydrogen peroxide .

Physical And Chemical Properties Analysis

3-Chloropyridine 1-oxide has a molecular weight of 129.544 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 310.0±15.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

3-Chloropyridine is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. The specific drugs or classes of drugs that utilize this compound can vary widely, but its role as an intermediate is a critical part of many synthesis processes.

Production of 3-Chloro-pyridine-1-oxide

3-Chloropyridine can be used to produce 3-chloro-pyridine-1-oxide . This compound may have its own set of applications, further expanding the utility of 3-Chloropyridine.

Halogenation of Pyridine C–H Ligands

The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands . 3-Chloropyridine could potentially be used in these processes.

Phosphonium Salt Installation

A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Reactivity of 2- and 3-substituted Pyridines

The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule . This is because steric interactions take place during the breaking of the C–P bond . 3-Chloropyridine could be used to study these interactions and develop new synthetic strategies.

Synthesis of Dichlorocyclopropane

3-Chloropyridine is formed by reacting pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . This process could be used to synthesize other compounds or study the properties of dichlorocyclopropane.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Chloropyridine 1-oxide, also known as 3-Chloropyridine N-oxide, is a chemical compound with the formula C5H4ClNO It’s known that chloropyridines are generally used as intermediates in many chemical reactions .

Mode of Action

Chloropyridines, in general, are used in various chemical reactions, including the late-stage halogenation of complex pharmaceuticals . They can be used to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts, which are then replaced with halide nucleophiles .

Biochemical Pathways

The compound is known to be involved in various chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

A study on the metabolic n-oxidation of 3-substituted pyridines in various animal species found that 3-chloropyridine-n-oxide accounted for less than 7% of the administered dose of the parent base .

Result of Action

Given its use as an intermediate in chemical reactions, it likely contributes to the synthesis of various compounds .

Action Environment

The action of 3-Chloropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound must be stored in a cold, dark area in a well-sealed container to maintain its stability . Additionally, it’s known to form explosive mixtures with air and its containers may explode when heated .

Propiedades

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine 1-oxide | |

CAS RN |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

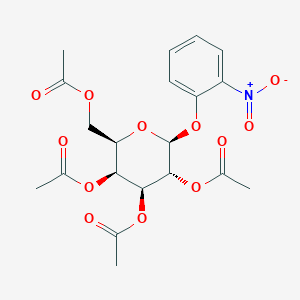

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

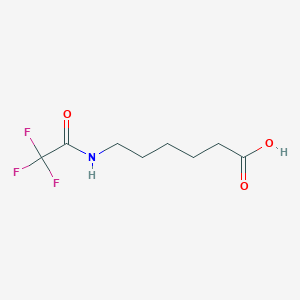

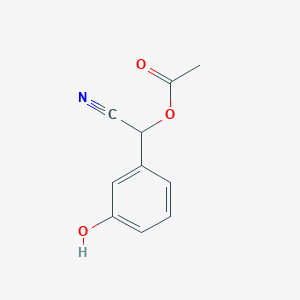

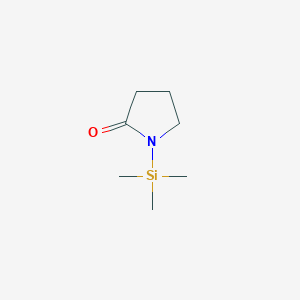

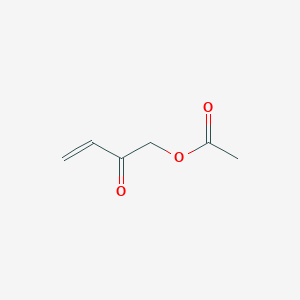

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a chlorine atom at the 3-position influence the hydrogen bonding ability of 3-chloropyridine 1-oxide compared to unsubstituted pyridine N-oxide?

A: Research suggests that the electron-withdrawing nature of the chlorine atom in 3-chloropyridine 1-oxide influences its hydrogen bonding ability. While both pyridine N-oxide and its 3-chloro derivative can act as hydrogen bond acceptors through the oxygen atom, the presence of chlorine reduces the electron density on the oxygen, potentially weakening its hydrogen bonding strength compared to the unsubstituted molecule. This effect is observed in the study using infrared and UV spectroscopy to analyze the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol in tetrachloroethylene [].

Q2: What spectroscopic techniques are useful for studying the interactions of 3-chloropyridine 1-oxide with protic solvents like methanol?

A: Both UV and infrared spectroscopy prove valuable for investigating the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol []. UV spectroscopy reveals shifts in the π–π* transition bands of the pyridine N-oxide, indicating changes in the electronic environment due to hydrogen bond formation. Simultaneously, infrared spectroscopy provides information about changes in the stretching frequencies of specific bonds involved in hydrogen bonding, such as the O-H bond of methanol.

Q3: Can 3-chloropyridine 1-oxide be used as a building block for synthesizing more complex heterocyclic systems?

A: Yes, 3-chloropyridine 1-oxide acts as a crucial starting material in the synthesis of 1,8-diazaphenoxathiin []. Its reactivity with the dianion of 3-hydroxypyridine-2(1H)-thione highlights its potential in constructing diverse heterocyclic compounds with potentially valuable properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)